molecular formula C11H12BrN3O B1382601 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416713-40-0

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1382601
M. Wt: 282.14 g/mol
InChI Key: QXCVPILKFAHJBU-UHFFFAOYSA-N
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Description

“4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the molecular formula C8H11BrN2O . It has a molecular weight of 231.09 g/mol . The IUPAC name of this compound is 4-bromo-1-(oxan-2-yl)pyrazole .


Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom attached to a pyrazole ring, which is further connected to a tetrahydropyran ring . The InChI code and Canonical SMILES for this compound are available .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.09 g/mol and an XLogP3-AA value of 1.7 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond . The exact mass and monoisotopic mass of this compound are both 230.00548 g/mol . The topological polar surface area is 27 Ų .

Scientific Research Applications

Field: Organic Chemistry

  • Application : The compound “4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” is used in the synthesis of 4-bromo quinolines .
  • Method of Application : The synthesis involves a TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides . TMSBr acts as an acid-promoter to initiate the reaction and also as a nucleophile .
  • Results : The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility . The 4-bromo quinolines synthesized can further undergo coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at the C4 position of quinolines .

Field: Photovoltaics

  • Application : Compounds with similar structures are used in the field of photovoltaics, specifically in the tuning of band gaps in perovskite solar cells .
  • Method of Application : The band gap of perovskite materials is tuned to enhance the efficiency and stability of solar cells .
  • Results : The tuning of the band gap has shown to improve the performance of solar cells in lab-scale experiments .

Field: Photothermal Therapy

  • Application : Two-dimensional nanomaterials with similar structures are used in photothermal therapy .
  • Method of Application : These nanomaterials are used as photothermal agents due to their high photothermal conversion efficiency .
  • Results : The use of these nanomaterials in photothermal therapy has shown satisfactory therapeutic effects .

Field: Energy Storage

  • Application : Biochar-based materials, which may include similar compounds, are used in various energy storage and conversion fields .
  • Method of Application : These materials are used in hydrogen storage and production, oxygen electrocatalysts, fuel cell technology, supercapacitors, and lithium/sodium ion batteries .
  • Results : The use of biochar-based materials has shown promising results in these applications .

Field: Adamantane Chemistry

  • Application : Unsaturated adamantane derivatives, which may include similar compounds, are used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
  • Method of Application : The synthesis involves various methods for the preparation of unsaturated adamantane derivatives and their chemical and catalytic transformations .
  • Results : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials .

Field: Bioenergy and Carbon Sequestration

  • Application : Hydrochar, which may include similar compounds, is used in various energy storage and conversion fields .
  • Method of Application : Hydrochar is produced from waste renewable biomass through thermochemical and hydrothermal conversion processes .
  • Results : The use of hydrochar has shown promising results in these applications .

Future Directions

The development of small inhibitors targeting ALK5, such as related compounds to “4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine”, has been validated as a potential therapeutic strategy for fibrotic diseases and cancer .

properties

IUPAC Name

4-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-9-4-5-13-11-8(9)7-14-15(11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCVPILKFAHJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=NC=CC(=C3C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
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4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
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4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
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4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

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